
Ozagrel hydrochloride
Vue d'ensemble
Description
Ozagrel hydrochloride is an imidazole derivative that functions as a selective thromboxane A2 synthesis inhibitor. It is primarily used as an antiplatelet agent to prevent platelet aggregation and thrombus formation. This compound is particularly significant in the treatment of cerebrovascular diseases, such as ischemic stroke, due to its ability to improve microcirculation and energy metabolism in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ozagrel hydrochloride involves several steps. Initially, ethyl 4-methylcinnamate undergoes free-radical halogenation with N-bromosuccinimide in the presence of benzoyl peroxide to form ethyl 4-bromomethylcinnamate. This intermediate is then alkylated with imidazole to produce the ethyl ester of ozagrel. Finally, the ester is saponified to yield ozagrel .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving ozagrel in water for injection, followed by the addition of equimolar sodium hydroxide to form the sodium salt. The solution is then filtered, and additional components such as sodium sulfite and calcium disodium edetate are added. The final product is sterilized at 121°C for 8 minutes .
Analyse Des Réactions Chimiques
Types of Reactions
Ozagrel hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents may include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkylated derivatives of ozagrel .
Applications De Recherche Scientifique
Clinical Applications
1. Treatment of Cerebral Ischemia and Thrombosis
Ozagrel hydrochloride is predominantly utilized to manage cerebral ischemia and acute cerebral thrombosis. It is particularly effective in cases following subarachnoid hemorrhage, where it aids in alleviating cerebrovascular spasms and associated symptoms .
2. Perioperative Management
In surgical settings, this compound has been employed as both a rescue and prophylactic agent during procedures such as coil embolization for ruptured and unruptured cerebral aneurysms. A study indicated that ozagrel was administered to patients experiencing cerebral artery occlusions during procedures, achieving early recanalization in a significant number of cases .
3. Combination Therapy
Research has explored the efficacy of ozagrel in combination with other agents like edaravone for acute stroke patients. Studies have shown that ozagrel monotherapy can lead to significant improvements in patient outcomes, with increased rates of mild symptoms at discharge compared to admission .
Research Findings
1. Hepatoprotective Effects
Recent studies have indicated that ozagrel may have hepatoprotective properties, particularly against liver injury induced by acetaminophen overdose. In animal models, ozagrel treatment significantly reduced mortality rates and liver damage markers, suggesting its potential as a therapeutic agent for liver injuries .
2. Efficacy in Stroke Management
A clinical study involving 156 acute stroke patients demonstrated that ozagrel treatment led to notable improvements in neurological scores compared to baseline assessments. The findings support its role as an effective intervention for improving outcomes in acute cerebrovascular events .
Summary of Findings
Application Area | Findings/Outcomes |
---|---|
Cerebral Ischemia | Effective in alleviating symptoms post-subarachnoid hemorrhage |
Perioperative Management | Successfully used as rescue therapy during embolization procedures |
Combination Therapy | Improved outcomes when used with other agents like edaravone |
Hepatoprotection | Reduced liver injury markers in acetaminophen overdose models |
Stroke Management | Significant improvement in neurological function post-treatment |
Mécanisme D'action
Ozagrel hydrochloride exerts its effects by selectively inhibiting thromboxane A2 synthesis. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound reduces platelet aggregation and thrombus formation, thereby improving blood flow and preventing ischemic events. The compound primarily targets thromboxane A2 synthetase, an enzyme involved in the biosynthesis of thromboxane A2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspirin: Another antiplatelet agent that inhibits cyclooxygenase, thereby reducing thromboxane A2 production.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.
Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor.
Uniqueness
Ozagrel hydrochloride is unique in its selective inhibition of thromboxane A2 synthesis without affecting prostacyclin production. This selective inhibition helps maintain a balance between thromboxane A2 and prostacyclin, reducing the risk of thrombotic events while minimizing adverse effects .
Activité Biologique
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthetase, has garnered attention for its potential therapeutic applications in various medical conditions. This article explores the biological activity of ozagrel, highlighting its mechanisms of action, effects in different pathological contexts, and relevant case studies.
Chemical Structure : this compound is chemically identified as (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride, with a molecular formula of C₁₃H₁₂N₂O₂·HCl and a CAS number of 78712-43-3.
Mechanism of Action : Ozagrel functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. Its inhibitory potency is characterized by an IC50 value of approximately 4 nM, indicating a high selectivity for TXA2 synthetase over other enzymes such as prostacyclin synthetase and cyclooxygenase, which have IC50 values greater than 1 mM .
Biological Activities
- Platelet Aggregation Inhibition : Ozagrel effectively inhibits platelet aggregation in vitro, contributing to its potential use in managing thromboembolic disorders .
- Liver Protection : Research indicates that ozagrel can mitigate liver injury induced by acetaminophen (APAP) overdose in murine models. In a study involving ICR male mice, ozagrel administration significantly reduced serum alanine aminotransferase (ALT) levels and histopathological liver damage following APAP exposure. The treatment also decreased markers of cell death and oxidative stress .
- Bronchoconstriction Prevention : Ozagrel has been shown to inhibit leukotriene-, platelet-activating factor-, and endothelin-induced bronchoconstriction in animal models, suggesting its potential application in respiratory conditions .
Liver Injury from Acetaminophen Overdose
In a controlled study, ozagrel was administered to mice subjected to APAP overdose. The results demonstrated that ozagrel treatment led to:
- Mortality Reduction : Decreased mortality rates compared to untreated controls.
- Histopathological Improvements : Less severe hepatic necrosis and reduced hemorrhaging.
- Biochemical Markers : Lower levels of serum ALT and preserved hepatic glutathione content .
The findings suggest that ozagrel not only protects against liver damage but also modulates the expression of genes associated with cell survival and apoptosis.
Stroke Management
Ozagrel has been evaluated for its efficacy in acute stroke management. In a cohort study involving 156 stroke patients, ozagrel treatment resulted in significant improvements in neurological function as measured by the National Institutes of Health Stroke Scale (NIHSS). Notably:
- NIHSS Score Improvement : Patients treated with ozagrel showed a mean improvement of -1.4 points post-treatment.
- Functional Outcomes : The modified Rankin Scale (mRS) scores indicated enhanced recovery among patients receiving ozagrel monotherapy compared to those on combination therapy with edaravone .
Summary of Findings
Biological Activity | Mechanism | Observed Effects |
---|---|---|
Platelet Aggregation Inhibition | TXA2 Synthetase Inhibition | Reduced thrombus formation |
Hepatoprotective Effects | Modulation of oxidative stress | Lower ALT levels, reduced necrosis |
Bronchoconstriction Prevention | Inhibition of bronchoconstrictive mediators | Alleviation of respiratory distress |
Stroke Management | Neuroprotective effects | Improved NIHSS and mRS scores |
Propriétés
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
Record name | Ozagrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.